7-Fluoro-4-hydroxy-3-nitroquinoline
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Overview
Description
The compound "7-Fluoro-4-hydroxy-3-nitroquinoline" is a fluorinated quinoline derivative, which is a class of compounds known for their antibacterial and anticancer properties. Quinolines and their derivatives have been extensively studied due to their potential therapeutic applications. The presence of fluorine and nitro groups in the compound suggests that it may have significant biological activity, as these substituents are often associated with increased potency and selectivity in drug molecules.
Synthesis Analysis
The synthesis of fluorinated quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-haloanilino-8-nitrofluoroquinolone derivatives involves the substitution of a quinolonic compound with halogenated aniline derivatives, followed by acid hydrolysis to yield the target compounds with antibacterial properties . Another synthetic route to 7-halo-1-cyclopropyl-6-fluoroquinolines includes the construction of the quinoline ring by intramolecular cyclization and the introduction of a fluorine atom by replacement of a nitro group . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of fluorinated quinolines is characterized by the presence of a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The substitution of the quinoline ring with various functional groups, such as fluoro, nitro, and hydroxy groups, can significantly alter the compound's electronic properties and, consequently, its biological activity. The presence of a nitro group, for example, is known to confer antimicrobial properties, as seen in the synthesis of 3-nitroquinolin-4(1H)-ones .
Chemical Reactions Analysis
Fluorinated quinolines can undergo various chemical reactions, including nucleophilic substitution, cycloadditions, and cyclization reactions. For example, the C-7 fluorine atom of certain 3-nitroquinolin-4(1H)-ones can be displaced by cyclic amines . Additionally, solid-phase synthesis techniques can be employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones with diverse substitutions, indicating the versatility of reactions that these compounds can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-4-hydroxy-3-nitroquinoline would be influenced by its functional groups. The fluorine atom is likely to increase the lipophilicity of the molecule, which can affect its ability to penetrate cell membranes. The nitro group is typically associated with increased reactivity and can participate in electron-withdrawing interactions, which may enhance the compound's ability to interact with biological targets. The hydroxy group could contribute to the formation of hydrogen bonds, potentially increasing the compound's solubility in aqueous solutions.
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Fluorinated quinolines have been used in the development of various drugs . For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .
- Methods of Application : The synthesis of these compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results or Outcomes : Many synthetic quinolines have shown antibacterial, antineoplastic, and antiviral activities . Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
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Scientific Field: Material Science
Safety And Hazards
Future Directions
While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “7-Fluoro-4-hydroxy-3-nitroquinoline”.
properties
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 |
Source
|
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-hydroxy-3-nitroquinoline | |
CAS RN |
256923-33-8 |
Source
|
Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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